molecular formula C25H24ClN3O5 B2700661 5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 442650-08-0

5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B2700661
CAS No.: 442650-08-0
M. Wt: 481.93
InChI Key: OTAWPDAIHUNHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinoline and Pyrazole Pharmacophores

The quinoline scaffold, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, established its medicinal relevance through antimalarial agents like quinine and chloroquine. By the 20th century, synthetic methods such as the Skraup (1880) and Friedlander (1882) reactions enabled systematic derivatization, leading to fluoroquinolone antibiotics like ciprofloxacin in the 1980s. Parallel developments occurred in pyrazole chemistry following Ludwig Knorr’s 1883 discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated analgesic and antipyretic properties. The isolation of natural pyrazole derivatives like 3-n-nonylpyrazole from Houttuynia cordata in 1954 expanded interest in their biological applications.

Structural analyses reveal complementary pharmacodynamic profiles:

  • Quinoline : Planar aromatic system enabling DNA intercalation and enzyme inhibition
  • Pyrazole : Non-planar dihydro configuration facilitating metabolic stability and kinase interactions

Table 1: Historical Milestones in Quinoline and Pyrazole Development

Year Discovery/Development Significance
1834 Isolation of quinoline from coal tar Enabled synthetic antimalarial development
1882 Friedlander quinoline synthesis Scalable production of substituted quinolines
1883 Antipyrine synthesis by Knorr First medicinal pyrazole application
1954 3-n-Nonylpyrazole isolation Demonstrated natural pyrazole bioactivity
1980s Fluoroquinolone antibiotics Expanded antimicrobial applications

Significance of Hybridization Strategy in Drug Design

Molecular hybridization combines pharmacophoric elements to address polypharmacology and resistance mechanisms. Quinoline-pyrazole hybrids exploit:

  • Spatial complementarity : The 6,7-dimethoxyquinoline moiety provides planar recognition surfaces for DNA/topoisomerase targets, while the dihydropyrazole ring introduces conformational flexibility for allosteric modulation.
  • Synergistic bioactivity : Hybrids demonstrate enhanced efficacy against Mycobacterium tuberculosis (MIC ≤0.25 μg/mL) compared to parent compounds.
  • Resistance mitigation : Structural complexity reduces efflux pump recognition, as shown in multidrug-resistant Staphylococcus aureus models.

Recent advances utilize click chemistry (CuAAC) and Knoevenagel condensations to create hybrids with >80% yield under mild conditions. Computational docking studies indicate hybrid molecules occupy larger binding pockets than individual pharmacophores, enabling simultaneous interaction with multiple enzyme domains.

Rationale for the Integration of Oxopentanoic Acid Moiety

The 5-oxopentanoic acid component introduces critical pharmacokinetic enhancements:

Physicochemical optimization

  • Solubility : Carboxylic acid group increases aqueous solubility (predicted logP reduction from 4.1 to 2.8)
  • Bioavailability : Anion transporter-mediated absorption via intestinal SLC26A3 channels
  • Target engagement : Acidic chain mimics endogenous substrates of histone deacetylases (HDACs) and integrin receptors

Synthetic versatility

  • Enables conjugation with nanoparticles (e.g., AuNPs) for targeted delivery
  • Facilitates prodrug strategies through esterification of the carboxyl group

Structural comparisons show oxopentanoic acid-containing hybrids exhibit 3-5× greater blood-brain barrier permeability than methyl ester analogs in murine models.

Position of the Compound in Contemporary Medicinal Chemistry Research

This hybrid occupies a strategic niche in drug discovery:

Therapeutic targeting

  • Oncology : Quinoline intercalation disrupts TOP1-DNA complexes, while pyrazole inhibits COX-2/PGE2 (IC~50~ 11 nM)
  • Infectious diseases : Chloroquinoline moiety targets heme detoxification in Plasmodium, with pyrazole enhancing accumulation in parasitized erythrocytes

Synthetic methodology

  • Utilizes microwave-assisted Friedländer synthesis (78% yield) for quinoline core
  • Implements [3+2] cycloaddition for pyrazole ring formation under green chemistry conditions

Table 2: Comparative Analysis of Hybrid Synthetic Approaches

Method Yield (%) Reaction Time Key Advantage
Friedländer synthesis 78 4 h High regioselectivity
CuAAC click chemistry 82 2 h Ambient conditions
Knoevenagel condensation 65 6 h Solvent-free

Current research focuses on structure-activity relationship (SAR) optimization, particularly:

  • Chlorine positioning (C2 vs C4) on quinoline for toxicity reduction
  • Phenyl substitution patterns influencing CYP450 metabolism
  • Oxopentanoic acid chain length effects on plasma protein binding

Properties

IUPAC Name

5-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O5/c1-33-21-12-16-11-17(25(26)27-18(16)14-22(21)34-2)20-13-19(15-7-4-3-5-8-15)28-29(20)23(30)9-6-10-24(31)32/h3-5,7-8,11-12,14,20H,6,9-10,13H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAWPDAIHUNHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight481.94 g/mol
Molecular FormulaC25H24ClN3O5
LogP3.6608
LogD1.0636
Polar Surface Area79.472 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The presence of a quinoline moiety and a pyrazole structure suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds containing pyrazole and quinoline structures exhibit a range of biological activities including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation. For example, compounds similar to the target compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) with IC50 values as low as 0.08 µM .
  • Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
  • Antimicrobial Activity : Compounds with similar structural features have shown effectiveness against various bacterial strains. For instance, related quinoline derivatives were evaluated for their antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, although specific data on the target compound's activity remains limited .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme inhibitors suggests it could interact with succinate dehydrogenase or other relevant targets.
  • Receptor Modulation : The presence of functional groups allows for potential interactions with various receptors, including those involved in pain and inflammation pathways. This could lead to analgesic effects .
  • Cell Cycle Interference : By affecting cell signaling pathways, the compound might disrupt the normal cell cycle in cancer cells, leading to apoptosis or reduced proliferation rates.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • A study highlighted that pyrazole derivatives exhibited significant anti-inflammatory activity in vivo using carrageenan-induced paw edema models in rats . This suggests that the target compound may also possess similar properties due to its pyrazole component.
  • Another investigation into quinoline derivatives reported promising results in anticancer assays, where modifications to the quinoline structure enhanced efficacy against tumor cells . This reinforces the potential of the target compound in cancer therapy.

Scientific Research Applications

Research indicates that compounds containing pyrazole and quinoline structures exhibit a range of biological activities, including:

Antitumor Activity :
Compounds similar to this target compound have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values as low as 0.08 µM against MCF-7 (breast cancer) cells .

Anti-inflammatory Effects :
The structural components suggest potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways .

Antimicrobial Activity :
Compounds with similar features have shown effectiveness against various bacterial strains. Related quinoline derivatives were evaluated for their antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, although specific data on this compound's activity remains limited .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Anti-inflammatory Activity : A study highlighted that pyrazole derivatives exhibited significant anti-inflammatory activity in vivo using carrageenan-induced paw edema models in rats. This suggests that the target compound may also possess similar properties due to its pyrazole component.
  • Anticancer Assays : Investigations into quinoline derivatives reported promising results where modifications to the quinoline structure enhanced efficacy against tumor cells. This reinforces the potential of the target compound in cancer therapy .

Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Compound Core Structure Substituents/Modifications Synthetic Method Potential Implications Reference
Target Compound Quinoline-pyrazole 2-Chloro-6,7-dimethoxyquinoline; phenyl; pentanoic acid Likely involves condensation of quinoline precursors with pyrazole intermediates Enhanced solubility (pentanoic acid); potential for targeting hydrophobic binding pockets N/A
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran-pyrazole Pyran ring; amino, hydroxy, and cyano groups Condensation of pyrazole with malononitrile in 1,4-dioxane under reflux Rigid pyran core may limit conformational flexibility
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene-pyrazole Thiophene ring; amino, hydroxy, and cyano groups Reaction with elemental sulfur and malononitrile in 1,4-dioxane Electron-rich thiophene may enhance π-π stacking interactions
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid Benzisothiazole-piperazine Benzisothiazole; piperazine; pentanoic acid Supplier data only (commercially available) Piperazine moiety could improve CNS penetration

Key Observations:

Core Heterocycles: The quinoline in the target compound distinguishes it from pyran (11a) or thiophene (7a) analogs. Quinoline’s planar aromatic system may improve intercalation with biomacromolecules compared to non-aromatic cores . Benzisothiazole derivatives () incorporate a sulfur atom, which could influence redox properties or metal-binding affinity .

Functional Groups: The 2-chloro-6,7-dimethoxy substituents on the quinoline ring are electron-withdrawing and may modulate electronic density, affecting binding interactions. The pentanoic acid chain in the target compound and the benzisothiazole derivative () suggests a strategy to balance lipophilicity and solubility, whereas esters (e.g., ethyl cyanoacetate in 11b) may prioritize membrane permeability .

and highlight the use of 1,4-dioxane and triethylamine as reaction media, which may be adaptable for this compound’s synthesis .

Q & A

Q. How to investigate metabolic pathways using isotopic labeling?

  • Methodology : Synthesize 14^{14}C-labeled analogs (e.g., 14^{14}C at the pentanoic acid chain). Administer to hepatocytes and identify metabolites via LC-MS/MS. Compare with in silico predictions (CYP450 docking) to map Phase I/II metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.